molecular formula C12H12Cl2O4 B515202 Diethyl 3,6-dichlorophthalate

Diethyl 3,6-dichlorophthalate

Cat. No.: B515202
M. Wt: 291.12g/mol
InChI Key: GFMVQSJHZNELGV-UHFFFAOYSA-N
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Description

This structural modification enhances its lipophilicity and thermal stability compared to non-halogenated analogs. The compound is primarily utilized in industrial applications, such as plasticizers, flame retardants, or intermediates in agrochemical synthesis. Its physicochemical properties, including molecular weight (~308.16 g/mol), boiling point (estimated >300°C), and solubility (low in water, high in organic solvents), are influenced by the electron-withdrawing chlorine substituents.

Properties

Molecular Formula

C12H12Cl2O4

Molecular Weight

291.12g/mol

IUPAC Name

diethyl 3,6-dichlorobenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H12Cl2O4/c1-3-17-11(15)9-7(13)5-6-8(14)10(9)12(16)18-4-2/h5-6H,3-4H2,1-2H3

InChI Key

GFMVQSJHZNELGV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1C(=O)OCC)Cl)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C(=O)OCC)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Diethyl 3,6-dichlorophthalate differs from its analogs in substituent type and position:

  • Diethyl phthalate (CAS 84-66-2) : Lacks chlorine atoms, resulting in lower molecular weight (222.24 g/mol) and reduced polarity .
  • Dimethyl phthalate (CAS 131-11-3) : Features methyl ester groups instead of ethyl, decreasing steric bulk and slightly lowering boiling point (~283°C) .
  • Diethyl 3,6-dibromophthalate : Bromine substituents increase molecular weight (~397.92 g/mol) and may enhance flame-retardant properties compared to the dichloro derivative.

Table 1: Structural and Physical Properties

Compound CAS Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water
This compound N/A ~308.16 >300 (estimated) <0.1 mg/L
Diethyl phthalate 84-66-2 222.24 295–298 1.1 g/L
Dimethyl phthalate 131-11-3 194.18 283 4.3 g/L
Chemical Reactivity and Stability
  • Hydrolytic Stability : this compound exhibits greater resistance to hydrolysis than diethyl phthalate due to electron-withdrawing chlorine atoms stabilizing the ester bond.
  • Thermal Decomposition: Chlorinated phthalates release HCl gas upon heating, unlike non-halogenated analogs, which primarily emit CO and CO₂ .
Toxicity Profile
  • Diethyl phthalate: Classified as non-hazardous by OSHA, with low acute toxicity (LD50 oral rat >5,000 mg/kg) .
  • This compound : Chlorination likely elevates toxicity; analogs like chlorinated parabens show endocrine-disrupting effects.

Q & A

Q. What are the validated analytical methods for detecting Diethyl 3,6-dichlorophthalate in biological and environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) is the standard method for quantifying phthalates, including this compound. However, contamination from laboratory plastics and solvents is a major challenge. Rigorous controls, such as pre-washing glassware, using solvent blanks, and baking equipment at high temperatures, are critical to minimize background interference . For environmental samples, solid-phase extraction (SPE) followed by GC-MS is recommended due to its sensitivity (detection limits in the ng/L range). Note that organochlorine pesticides and PCBs can interfere with ECD, necessitating prior cleanup steps .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

The esterification of 3,6-dichlorophthalic acid with ethanol in the presence of sulfuric acid as a catalyst is a common route. Key parameters include:

  • Molar ratio : A 2:1 excess of ethanol to acid improves ester yield.
  • Temperature : Maintain 60–80°C to balance reaction rate and side reactions.
  • Purification : Use fractional distillation or silica gel chromatography to isolate the product from unreacted acid and diethyl ether byproducts. Purity can be confirmed via NMR (e.g., absence of peaks at δ 10–12 ppm for carboxylic acid protons) .

Q. What are the primary challenges in characterizing this compound’s crystal structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations include:

  • Crystal growth : Slow evaporation from a dichloromethane/hexane mixture yields suitable crystals.
  • Data collection : Use MoKα radiation (λ = 0.71073 Å) and low temperatures (e.g., 200 K) to reduce thermal motion artifacts. Software like ORTEP-3 can model thermal ellipsoids and hydrogen bonding networks . Contamination from solvents or impurities can distort lattice parameters, necessitating high-purity starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound degradation products?

Discrepancies in NMR or MS data often arise from isomerization or matrix effects. A tiered approach is recommended:

  • Step 1 : Confirm degradation pathways via stable isotope labeling (e.g., ¹³C-labeled phthalate) to track metabolic intermediates.
  • Step 2 : Use tandem MS (MS/MS) to differentiate structural isomers (e.g., ortho vs. para substitution).
  • Step 3 : Validate findings with computational modeling (DFT calculations for bond dissociation energies or reaction mechanisms) .

Q. What methodologies are suitable for assessing the compound’s environmental fate and bioaccumulation potential?

  • Hydrolysis studies : Conduct pH-dependent experiments (pH 4–9) at 25°C to measure half-lives. Diethyl esters typically hydrolyze faster under alkaline conditions.
  • Bioaccumulation assays : Use OECD Test Guideline 305 with aquatic organisms (e.g., zebrafish). Measure bioconcentration factors (BCF) via LC-MS/MS.
  • Fugacity modeling : Input log Kow (estimated at 4.2 for this compound) and water solubility (0.1–1 mg/L) to predict partitioning into sediment or biota .

Q. How can in vitro and in vivo toxicity data be reconciled for mechanistic studies?

  • In vitro : Use human hepatocyte cultures to assess metabolic activation (e.g., cytochrome P450-mediated oxidation).
  • In vivo : Compare rodent toxicity endpoints (e.g., liver enzyme induction) with in vitro results. Adjust for species-specific pharmacokinetics using PBPK modeling.
  • Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to identify disrupted pathways (e.g., peroxisome proliferator-activated receptor signaling) .

Key Research Gaps

  • Mechanistic toxicology : Limited data on endocrine disruption mechanisms at sub-ppm exposure levels .
  • Environmental persistence : Field studies on photodegradation in natural waters are lacking .

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